molecular formula C7H9Cl3N2 B1416845 (2,4-Dichlorobenzyl)hydrazine hydrochloride CAS No. 879645-40-6

(2,4-Dichlorobenzyl)hydrazine hydrochloride

Cat. No.: B1416845
CAS No.: 879645-40-6
M. Wt: 227.5 g/mol
InChI Key: CYFKAMFHYDGJRJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Preparation Methods

The synthesis of (2,4-Dichlorobenzyl)hydrazine hydrochloride typically involves the reaction of 2,4-dichlorobenzyl chloride with hydrazine hydrate in the presence of a suitable solvent. The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials. The product is then purified by recrystallization or other suitable methods to obtain the hydrochloride salt .

Industrial production methods for this compound are not well-documented in the public domain, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and other advanced techniques to enhance yield and purity.

Chemical Reactions Analysis

(2,4-Dichlorobenzyl)hydrazine hydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding hydrazones or other oxidized derivatives.

    Reduction: It can be reduced to form simpler hydrazine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl chloride moiety, to form a variety of substituted products.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

(2,4-Dichlorobenzyl)hydrazine hydrochloride is widely used in scientific research due to its ability to interact with biological molecules. Some of its applications include:

Mechanism of Action

The mechanism of action of (2,4-Dichlorobenzyl)hydrazine hydrochloride involves its interaction with specific molecular targets, such as enzymes and proteins. It can form covalent bonds with these targets, leading to inhibition or modification of their activity. The exact pathways involved depend on the specific biological context and the nature of the target molecules .

Comparison with Similar Compounds

(2,4-Dichlorobenzyl)hydrazine hydrochloride can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific interactions with biological molecules, making it a valuable tool in various research fields.

Properties

IUPAC Name

(2,4-dichlorophenyl)methylhydrazine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8Cl2N2.ClH/c8-6-2-1-5(4-11-10)7(9)3-6;/h1-3,11H,4,10H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYFKAMFHYDGJRJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)CNN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9Cl3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10655363
Record name [(2,4-Dichlorophenyl)methyl]hydrazine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10655363
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

879645-40-6
Record name [(2,4-Dichlorophenyl)methyl]hydrazine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10655363
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2,4-Dichlorobenzyl)hydrazine hydrochloride
Reactant of Route 2
Reactant of Route 2
(2,4-Dichlorobenzyl)hydrazine hydrochloride
Reactant of Route 3
(2,4-Dichlorobenzyl)hydrazine hydrochloride
Reactant of Route 4
(2,4-Dichlorobenzyl)hydrazine hydrochloride
Reactant of Route 5
(2,4-Dichlorobenzyl)hydrazine hydrochloride
Reactant of Route 6
(2,4-Dichlorobenzyl)hydrazine hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.